molecular formula C39H67N5O7 B8057422 Monomethyl auristatin E

Monomethyl auristatin E

Cat. No.: B8057422
M. Wt: 718.0 g/mol
InChI Key: RJACXSRFJLSJEZ-DWDUBXCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin E (MMAE) is a synthetic analog of dolastatin 10, a potent microtubule-depolymerizing agent originally isolated from the marine mollusk Dolabella auricularia . MMAE is a key payload in antibody-drug conjugates (ADCs), such as brentuximab vedotin (approved for Hodgkin’s lymphoma and systemic anaplastic large cell lymphoma) . Its mechanism involves binding to tubulin, disrupting microtubule dynamics, and inducing apoptosis in rapidly dividing cancer cells . MMAE’s high cytotoxicity (IC₅₀ 52- to 197-fold lower than vinblastine and doxorubicin) necessitates targeted delivery via ADCs to minimize systemic toxicity .

Properties

IUPAC Name

(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACXSRFJLSJEZ-DWDUBXCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. A general synthetic route might include:

    Formation of the Pyrrolidine Ring: This step could involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions, often using reagents like sodium borohydride (NaBH4) for reduction and methyl iodide (CH3I) for methylation.

    Amide Bond Formation: The amide bonds are typically formed through condensation reactions between carboxylic acids and amines, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes, using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Clinical Applications

MMAE has been employed in various ADCs that have shown promising results in clinical trials:

  • Brentuximab Vedotin : This ADC targets CD30 and has been approved for treating Hodgkin lymphoma and systemic anaplastic large-cell lymphoma. Clinical studies demonstrated significant efficacy in relapsed or refractory cases .
  • Polatuzumab Vedotin : An ADC targeting CD79b for treating diffuse large B-cell lymphoma (DLBCL), showing improved outcomes when combined with chemotherapy .

Case Studies

  • cAC10-vcMMAE : A study involving this ADC demonstrated pronounced antitumor activity in CD30+ cell lines and xenograft models. The conjugate induced G2/M-phase growth arrest and apoptosis in targeted cells, showcasing its potential for treating Hodgkin's disease .
  • BT5528 and BT8009 : These are investigational ADCs targeting EphA2 and Nectin-4 respectively. Preclinical studies indicated significant antitumor activity against various solid tumors expressing these targets, with ongoing clinical trials assessing their safety and efficacy .

Research Findings

Recent research has focused on enhancing the effectiveness of MMAE through innovative delivery systems:

  • Combination Therapies : Studies have shown that combining MMAE with radiotherapy can improve tumor control by enhancing immune responses against tumors .
  • Peptide Drug Conjugates (PDCs) : Integrin-targeted PDCs utilizing MMAE have been developed to selectively deliver cytotoxic agents to tumor sites, improving therapeutic indices while minimizing systemic toxicity .

Comparative Data Table

ADC NameTargetIndicationStatus
Brentuximab VedotinCD30Hodgkin lymphomaApproved
Polatuzumab VedotinCD79bDLBCLApproved
cAC10-vcMMAECD30Hodgkin's diseaseClinical Trial
BT5528EphA2Solid tumorsClinical Trial
BT8009Nectin-4Solid tumorsClinical Trial

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of multiple chiral centers and functional groups allows for a high degree of specificity in these interactions, potentially leading to selective biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Differences Between MMAE and Analogs
Compound Structural Features Key Functional Properties
MMAE Carboxy-terminal norephedrine group; cell-permeable Bystander effect (kills neighboring antigen-negative cells); susceptible to multidrug efflux pumps
MMAF Carboxy-terminal phenylalanine; reduced cell permeability No bystander effect; resistant to efflux pumps; requires lysosomal processing for activity
Dolastatin 10 Parent compound with five amino acid residues High systemic toxicity limited clinical use; inspired MMAE/MMAF development
  • MMAE vs. MMAF: MMAE’s norephedrine group enhances cell permeability, enabling bystander activity but increasing susceptibility to efflux pumps (e.g., P-glycoprotein) . MMAF’s phenylalanine terminus reduces cell permeability, limiting bystander effects but improving retention in target cells .
Conformational Flexibility :

NMR studies reveal that 50% of MMAE and MMAF molecules adopt an inactive conformation in solution, reducing ADC efficiency . Modifications to the P1 and P5 side chains (e.g., MMAF derivatives) aim to stabilize active conformations .

Pharmacokinetic and Efficacy Profiles

Table 2: Clinical and Preclinical Efficacy Data
Compound Clinical Application (ADC) ORR/CR in R/R Hodgkin’s Lymphoma Key Limitations
MMAE Brentuximab vedotin ORR 75%, CR 34% Toxicity (neuropathy, cytopenias); efflux pump susceptibility
MMAF Glembatumumab vedotin (Phase II) N/A Limited bystander activity; requires high antigen density
  • MMAE in ADCs: In relapsed/refractory Hodgkin’s lymphoma, MMAE-based brentuximab vedotin achieved 75% ORR and 34% CR in heavily pretreated patients . Combination with bendamustine improved efficacy (ORR 89%) compared to monotherapy .
  • MMAF in ADCs :

    • MMAF’s hydrophilicity reduces off-target toxicity but limits potency in tumors with heterogeneous antigen expression .

Toxicity and Targeting Strategies

  • MMAE :

    • Dose-limiting toxicities include peripheral neuropathy and neutropenia due to premature payload release .
    • Prodrug strategies (e.g., enzyme-sensitive MMAE-V-C-LA) enhance tumor-specific activation, reducing systemic exposure .
  • MMAF: Lower bystander activity reduces toxicity to normal cells but compromises efficacy in mixed antigen-density tumors .
Novel Modifications :
  • Hydrophilic MMAE Derivatives : Improved solubility and reduced aggregation in ADCs .
  • Dual Warhead Conjugates : Co-delivery of MMAE with α-amanitin (e.g., FGF2-MMAE conjugate) enhances cytotoxicity in FGFR1-overexpressing cancers .

Species-Specific Pharmacokinetics

MMAE exhibits species-dependent red blood cell (RBC) partitioning, complicating preclinical-to-clinical translation. In humans, 60–70% of MMAE partitions into RBCs, whereas murine models show <10%, impacting toxicity predictions .

Biological Activity

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent primarily used in the development of antibody-drug conjugates (ADCs). Its biological activity is characterized by its ability to inhibit cell division through the disruption of microtubule dynamics, making it a critical component in targeted cancer therapies. This article delves into the biological activity of MMAE, its mechanisms, case studies, and relevant research findings.

Chemical Characteristics

  • Chemical Name : (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide
  • Molecular Weight : 717.98 g/mol
  • Formula : C₃₉H₆₇N₅O₇
  • CAS Number : 474645-27-7
  • Solubility : Soluble in DMSO up to 20 mM

MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, which is essential for microtubule formation during cell division. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The drug is typically delivered via ADCs, where it is linked to monoclonal antibodies that target specific cancer cell markers. Upon internalization by the target cells, the linker is cleaved by cathepsins, releasing MMAE and activating its cytotoxic effects .

Biological Activity and Efficacy

MMAE has demonstrated exceptional potency compared to traditional chemotherapeutics. It is reported to be 100 to 1000 times more potent than doxorubicin . The following table summarizes key findings regarding its biological activity:

Study Cancer Type ADC Used Dosage Outcome
Non-Hodgkin LymphomaRituximab-MMAE0.75 mg/kgSignificant tumor reduction and apoptosis observed
Colorectal CancerACPP-cRGD-MMAEVariableEnhanced radiosensitization and mitotic arrest
SarcomaMecbotamab vedotinOngoing trialPartial responses in patients with high AXL expression

Case Studies and Clinical Applications

  • Rituximab-MMAE in Non-Hodgkin Lymphoma :
    • A study evaluated the efficacy of Rituximab conjugated with MMAE in treating non-Hodgkin lymphoma. Results indicated that MMAE induced caspase-dependent apoptosis in treated cells, leading to significant tumor shrinkage in xenograft models .
  • Radiosensitization in Colorectal Cancer :
    • Research highlighted MMAE's role as a radiosensitizer when used in combination with ionizing radiation (IR). The study found that MMAE enhanced the sensitivity of colorectal cancer cells to IR, improving therapeutic outcomes .
  • Clinical Trials with Mecbotamab Vedotin :
    • In clinical trials involving mecbotamab vedotin (an ADC targeting AXL), patients exhibited varying degrees of response based on AXL expression levels. Notably, patients with high AXL expression showed significant partial responses, indicating the potential for tailored therapies using MMAE .

Pharmacokinetics and Distribution

MMAE exhibits rapid elimination from plasma but shows extensive distribution across various tissues. In studies conducted on tumor-bearing mice, it was observed that highly perfused tissues like lungs and kidneys had tissue-to-plasma area under the concentration curve (AUC) ratios exceeding 20, while poorly perfused tissues had lower ratios . This distribution profile suggests that MMAE can effectively target tumors while minimizing systemic exposure.

Q & A

Q. What is the mechanism of action of MMAE in disrupting microtubule dynamics, and how can this be experimentally validated?

MMAE inhibits microtubule polymerization by binding to tubulin, leading to cell cycle arrest and apoptosis. To validate this, researchers can perform in vitro tubulin polymerization assays using purified tubulin and spectrophotometric monitoring of polymerization kinetics. Immunofluorescence microscopy can visualize microtubule disruption in treated cells . Dose-response curves and IC50 calculations are critical for quantifying potency .

Q. Which analytical methods are most reliable for quantifying MMAE in biological matrices during pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation should include parameters like lower limit of quantification (LLOQ) , linearity (R² > 0.99), and recovery rates in plasma/serum. Isotope-labeled MMAE (e.g., deuterated analogs) improves accuracy for internal standardization .

Q. How can researchers assess MMAE’s stability under varying experimental conditions (e.g., pH, temperature)?

Conduct forced degradation studies by exposing MMAE to acidic/alkaline buffers, oxidative stress (H₂O₂), and thermal stress. Monitor degradation products via LC-MS and quantify stability using half-life calculations. Stability-indicating assays must confirm that degradation does not interfere with quantification .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate MMAE’s tumor-targeting efficacy while minimizing off-target toxicity?

Use antibody-drug conjugates (ADCs) with MMAE linked to tumor-specific antibodies (e.g., anti-HER2). Key variables include:

  • Dosing regimen : Optimize based on ADC’s linker stability and MMAE’s release kinetics.
  • Biomarkers : Measure tumor-specific antigen expression (e.g., HER2) and monitor plasma MMAE levels.
  • Toxicity endpoints : Assess liver enzymes (ALT/AST) and hematological parameters. Preclinical models (e.g., xenografts) must include controls for ADC components (naked antibody, free MMAE) .

Q. What methodological approaches resolve contradictions in reported efficacy data for MMAE across different cancer models?

Contradictions often arise from tumor microenvironment variability (e.g., pH, protease activity affecting linker cleavage). Address this by:

  • Standardizing tumor implantation protocols (orthotopic vs. subcutaneous).
  • Using isogenic cell lines to control for genetic heterogeneity.
  • Performing pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate MMAE exposure with efficacy .

Q. How can researchers optimize MMAE’s synthetic routes to improve yield and reduce cytotoxic byproducts?

Employ solid-phase peptide synthesis (SPPS) for precise conjugation to linker molecules. Critical steps include:

  • Purification : Use reverse-phase HPLC to isolate MMAE-linker intermediates.
  • Characterization : Validate via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Impurity profiling : Identify and quantify byproducts (e.g., de-methylated analogs) using LC-MS .

Q. What strategies mitigate MMAE resistance mechanisms observed in prolonged treatment regimens?

Resistance often involves ATP-binding cassette (ABC) transporter upregulation (e.g., P-glycoprotein). Solutions include:

  • Co-administering transporter inhibitors (e.g., verapamil) in vitro.
  • Developing non-cleavable linkers to prevent premature MMAE release.
  • Testing MMAE analogs (e.g., MMAF) with reduced transporter affinity .

Q. How can researchers validate MMAE’s target specificity in complex biological systems?

Use dual-labeling techniques :

  • Fluorescent MMAE conjugates to track cellular uptake via confocal microscopy.
  • Competitive binding assays with excess tubulin inhibitors (e.g., vincristine) to confirm target engagement.
  • CRISPR/Cas9 knockout models for tubulin isotypes to identify resistance mechanisms .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in MMAE studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50/EC50 values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report confidence intervals and p-values for synergy/antagonism in combination therapies .

Q. How should researchers document MMAE-related protocols to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles :

  • Provide detailed synthesis protocols (molar ratios, reaction times) in Supplementary Information.
  • Share raw data (e.g., NMR spectra, flow cytometry files) in public repositories (e.g., Zenodo).
  • Use STARD/MIQC guidelines for reporting analytical method validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.